molecular formula C19H19NO3S B15305355 tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate

tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate

Cat. No.: B15305355
M. Wt: 341.4 g/mol
InChI Key: SOFGIABOZBYOHC-UHFFFAOYSA-N
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Description

tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate is a phenothiazine derivative featuring two key substituents: a tert-butyl carboxylate group at the 10-position and an acetyl group at the 2-position. Phenothiazines are heterocyclic compounds containing sulfur and nitrogen atoms, with a planar tricyclic scaffold that enables diverse electronic and steric modifications. This compound is likely utilized as an intermediate in medicinal chemistry or materials science due to its functionalized structure.

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

tert-butyl 2-acetylphenothiazine-10-carboxylate

InChI

InChI=1S/C19H19NO3S/c1-12(21)13-9-10-17-15(11-13)20(18(22)23-19(2,3)4)14-7-5-6-8-16(14)24-17/h5-11H,1-4H3

InChI Key

SOFGIABOZBYOHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The target compound combines two critical modifications: an acetyl group at the 2-position of the phenothiazine ring and a tert-butoxycarbonyl (Boc) group at the 10-position nitrogen. The synthesis typically proceeds in two stages:

  • Acylation of the phenothiazine aromatic ring at the 2-position.
  • Boc Protection of the secondary amine at the 10-position.

These steps require precise control over reaction conditions to ensure regioselectivity and high yields.

Acylation of Phenothiazine

Electrophilic Aromatic Substitution

The introduction of an acetyl group at the 2-position of phenothiazine is achieved via electrophilic aromatic substitution (EAS). While direct methods are sparsely documented for this specific derivative, analogous syntheses of acetylated phenothiazines provide a framework.

Reaction Conditions
  • Acylating Agent : Acetyl chloride or acetic anhydride.
  • Catalyst : Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
  • Solvent : Tetrahydrofuran (THF) or toluene.
  • Temperature : Reflux conditions (60–110°C).

In a representative procedure, phenothiazine reacts with acetyl chloride in THF under catalytic AlCl₃, generating 2-acetyl-10H-phenothiazine. The reaction proceeds via generation of an acylium ion, which undergoes electrophilic attack at the electron-rich 2-position of the phenothiazine ring.

Challenges and Optimization
  • Regioselectivity : The 2-position is favored due to steric and electronic factors, but minor 3-acetyl byproducts may form.
  • Purification : Column chromatography (hexane/ethyl acetate) or recrystallization isolates the desired isomer.

Boc Protection of the 10-Position Amine

Carbamate Formation

The secondary amine of 2-acetyl-10H-phenothiazine is protected using di-tert-butyl dicarbonate (Boc anhydride). This step prevents unwanted side reactions during subsequent synthetic steps.

Standard Protocol
  • Reagents : Boc anhydride, base (triethylamine or DMAP).
  • Solvent : Dichloromethane (DCM) or 1,4-dioxane.
  • Temperature : Room temperature or mild heating (20–50°C).

A typical procedure involves dissolving 2-acetyl-10H-phenothiazine in DCM, adding Boc anhydride and a catalytic amount of DMAP, and stirring for 12–24 hours. The reaction is quenched with water, and the product is extracted into an organic solvent, dried, and concentrated.

Yield Optimization

Variations in base and solvent significantly impact yields:

Base Solvent Temperature Yield (%) Source
Triethylamine DCM 20°C 56
DMAP DCM 20°C 100
None 1,4-Dioxane 20°C 72

DMAP-catalyzed reactions achieve quantitative yields by accelerating the acylation kinetics.

Integrated Synthesis Pathway

Combining the acylation and protection steps yields the target compound. A representative workflow is as follows:

  • Acylation :

    • Phenothiazine (1.0 equiv), acetyl chloride (1.2 equiv), AlCl₃ (0.1 equiv) in THF, reflux for 6 hours.
    • Purification via silica gel chromatography (hexane/ethyl acetate, 3:1).
  • Boc Protection :

    • 2-Acetyl-10H-phenothiazine (1.0 equiv), Boc anhydride (1.5 equiv), DMAP (0.05 equiv) in DCM, stirred at 20°C for 12 hours.
    • Quench with water, extract with DCM, dry over MgSO₄, and concentrate.

Overall Yield : 48–68% (two steps).

Mechanistic Insights

Acylation Mechanism

The Lewis acid (AlCl₃) coordinates to acetyl chloride, generating an acylium ion ($$ \text{CH}_3\text{C}^+\text{O} $$). This electrophile attacks the 2-position of phenothiazine, stabilized by resonance with the sulfur and nitrogen atoms.

Boc Protection Mechanism

Boc anhydride reacts with the secondary amine via nucleophilic acyl substitution. DMAP acts as a catalyst, deprotonating the amine and enhancing its nucleophilicity.

Analytical Characterization

Successful synthesis is confirmed through:

  • ¹H NMR : Distinct signals for the acetyl group ($$ \delta $$ 2.6 ppm, singlet) and tert-butyl group ($$ \delta $$ 1.46 ppm, singlet).
  • IR Spectroscopy : Stretching vibrations for carbonyl groups ($$ \nu $$ 1680–1700 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at $$ m/z $$ 357.4 [M+H]⁺.

Alternative Approaches

One-Pot Synthesis

Attempts to combine acylation and Boc protection in a single step have been explored but result in lower yields (≤30%) due to competing side reactions.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk use of Boc anhydride increases expenses, prompting interest in recyclable catalysts.
  • Safety : Exothermic acylation steps require controlled addition and cooling to prevent runaway reactions.

Chemical Reactions Analysis

tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4), resulting in the reduction of the acetyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the phenothiazine core, particularly at the nitrogen and sulfur atoms.

Mechanism of Action

The mechanism of action of tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate involves its interaction with molecular targets in biological systems. The phenothiazine core can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth or tumor progression . The tert-butyl group can influence the compound’s solubility and stability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at the 10-Position

10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine
  • Structure : Features a 4-nitrophenyl ethynyl group at the 10-position.
  • Properties: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing conjugation through the ethynyl linker. Crystallographic data (CCDC 2209381) indicate a planar phenothiazine core with a dihedral angle of 1.5° between the central ring and the nitro-substituted phenyl group.
  • Applications : Likely studied for optoelectronic applications due to extended π-conjugation.
Trifluoperazine (Trifluoromethyl-substituted derivative)
  • Structure : Contains a trifluoromethyl (-CF₃) group and a piperazine-propyl chain at the 10-position.
  • Properties : The -CF₃ group increases hydrophobicity and metabolic stability. Trifluoperazine exhibits antipsychotic activity, attributed to dopamine receptor antagonism.
  • Applications : Clinically used for schizophrenia treatment.
tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate
  • Structure : Combines a tert-butyl ester (-COOtert-Bu) and acetyl (-COCH₃) groups.
  • Properties: The tert-butyl group improves solubility in nonpolar solvents, while the acetyl group may reduce electron density at the 2-position, influencing electrophilic substitution patterns.

Substituent Effects at the 2-Position

2-(10H-Phenothiazin-10-yl)acetic Acid
  • Structure : A carboxylic acid derivative synthesized via hydrolysis of its ester precursor (e.g., ethyl ester) under alkaline conditions.
  • Properties : The carboxylic acid (-COOH) group enhances hydrophilicity and enables further derivatization (e.g., amide formation).
tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate

Comparative Data Table

Compound Name 10-Substituent 2-Substituent Key Properties/Applications Reference
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine 4-Nitrophenyl ethynyl None Planar structure; optoelectronic applications
Trifluoperazine CF₃-piperazine-propyl None Antipsychotic activity; high lipophilicity
2-(10H-Phenothiazin-10-yl)acetic Acid Ethyl ester (precursor) -COOH Hydrophilic; synthetic intermediate
tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate tert-Butyl carboxylate -COCH₃ Enhanced stability; research intermediate Inferred

Research Findings and Trends

  • Electronic Modulation: Substituents like nitro groups (in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine) or acetyl groups (in the target compound) significantly alter the electron density of the phenothiazine core, affecting redox behavior and optical properties.
  • Biological Activity: While trifluoperazine and chlorpromazine (a 2-chloro-substituted derivative) are clinically relevant, the target compound’s tert-butyl and acetyl groups likely shift its application toward non-pharmacological uses, such as polymer precursors or catalysts.
  • Synthetic Flexibility : The hydrolysis of tert-butyl esters (as demonstrated in ) suggests that the target compound could serve as a protected intermediate for generating carboxylic acid derivatives under mild conditions.

Biological Activity

tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate is a compound belonging to the phenothiazine family, characterized by its unique tricyclic structure containing sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial , antitumor , and anti-inflammatory properties. The following sections explore the biological activities, mechanisms of action, and relevant studies associated with this compound.

  • Molecular Formula : C19H19NO3S
  • Molecular Weight : 341.4 g/mol
  • Structure : The presence of a tert-butyl group and an acetyl group enhances its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit specific enzymes involved in microbial growth, which can be crucial for developing new antimicrobial agents. The compound's mechanism may involve interaction with microbial cell targets, leading to disruption of cellular processes that promote growth and survival.

Antitumor Activity

The antitumor effects of this compound have also been documented. Studies have demonstrated its ability to induce apoptosis in tumor cells by interacting with tubulin, which disrupts the cell cycle and inhibits cancer cell proliferation. For instance, derivatives of phenothiazine have shown varying degrees of cytotoxicity against different cancer cell lines, including HEp-2 cells .

A comparative analysis of related compounds highlights the importance of structural modifications in enhancing biological activity:

Compound NameStructure FeaturesUnique Aspects
2-AcetylphenothiazineLacks the tert-butyl groupDifferent solubility and reactivity
tert-Butyl 10H-phenothiazine-10-carboxylateNo acetyl groupDifferent biological activities
tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylateContains a cyano groupPotentially different electronic properties

The biological activity of this compound is attributed to its ability to bind to various molecular targets within biological systems. It may inhibit enzymes involved in tumor progression and microbial resistance mechanisms. Studies suggest that the compound can act as a ferroptosis inhibitor, which is particularly relevant in conditions such as cerebral ischemia .

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of phenothiazine derivatives on HEp-2 tumor cells, revealing that certain substitutions significantly enhanced antitumor activity. The trifluoromethyl derivative showed potent activity with a TCID50 value of 4.7 micrograms .
  • Antimicrobial Properties : Another investigation highlighted the antimicrobial efficacy of phenothiazine derivatives against various pathogens, demonstrating that structural modifications could lead to improved inhibitory effects .
  • Ferroptosis Inhibition : Recent research has explored the role of this compound as a ferroptosis inhibitor, suggesting potential therapeutic applications in neuroprotection during ischemic events.

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 2-acetyl-10H-phenothiazine-10-carboxylate to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Reaction Conditions : Use ethanol as a solvent for improved solubility of phenothiazine intermediates. Stirring at 25°C for 12 hours ensures complete reaction, as demonstrated in analogous phenothiazine carboxylate syntheses .
  • Purification : Acidify the reaction mixture with HCl to precipitate the product, followed by recrystallization in ethyl acetate to enhance purity .
  • Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and identifying byproducts.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the presence of tert-butyl (δ ~1.3 ppm for CH3_3) and acetyl groups (δ ~2.1 ppm for COCH3_3) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ ion).
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles and confirm stereochemistry . For example, bond angles like 121.74° (C-S-C) in phenothiazine derivatives are typical .

Advanced Research Questions

Q. How should experimental studies be designed to assess the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach:

  • Laboratory Studies : Measure hydrolysis rates at varying pH levels and photodegradation under UV light. Use high-performance liquid chromatography (HPLC) to quantify degradation products .
  • Field Studies : Deploy randomized block designs (split-split plots) to evaluate soil adsorption and bioaccumulation in model organisms (e.g., Daphnia magna) .
  • Computational Modeling : Predict environmental distribution using quantitative structure-activity relationship (QSAR) models to estimate logP (hydrophobicity) and persistence .

Q. What methodologies are effective in resolving contradictions in reactivity data of phenothiazine derivatives under varying conditions?

Methodological Answer:

  • Systematic Reactivity Testing : Group compounds by functional classes (e.g., halogenated alkanes, ketones) to isolate reactivity trends. For example, ketones (Class 5) show lower reactivity toward DEB systems compared to halogenated olefins (Class 2) .
  • Control Experiments : Compare tert-butyl 2-acetyl derivatives with non-acetylated analogs to assess the acetyl group’s electronic effects.
  • Statistical Analysis : Use precision bands in dose-response studies to distinguish significant poisoning effects from experimental noise .

Q. How can computational chemistry aid in predicting the biological activity of this compound?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock to model interactions with biological targets (e.g., dopamine receptors common to phenothiazines).
  • QSAR Modeling : Correlate substituent effects (e.g., acetyl vs. trifluoromethyl groups) with antioxidant or receptor-binding activity .
  • ADMET Prediction : Estimate absorption, distribution, metabolism, excretion, and toxicity using tools like SwissADME to prioritize in vitro testing .

Q. What advanced techniques are suitable for analyzing structural contradictions in phenothiazine derivatives?

Methodological Answer:

  • Dynamic NMR (DNMR) : Resolves conformational flexibility in solution (e.g., tert-butyl group rotation barriers).
  • Single-Crystal XRD : SHELXL refinement identifies disorder in crystal lattices, critical for resolving bond-length discrepancies .
  • Density Functional Theory (DFT) : Computes optimized geometries and compares them with experimental data to validate structural anomalies .

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